REACTION_CXSMILES
|
C([C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][S:11](=[O:15])(=[O:14])[NH:12][CH3:13])[CH:6]=[CH:5][C:4]=1[NH:16][C:17](=O)[CH3:18])#C.CC(C)([O-])C.[K+].O.CCCCCCC>CN1CCCC1=O>[CH3:13][NH:12][S:11]([CH2:10][CH2:9][C:7]1[CH:6]=[C:5]2[C:4](=[CH:3][CH:8]=1)[NH:16][CH:17]=[CH:18]2)(=[O:14])=[O:15] |f:1.2|
|
Name
|
N-[2-ethynyl-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=C(C=CC(=C1)CCS(NC)(=O)=O)NC(C)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled gradually to 25° C.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (2000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
to obtain a solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried at 50-55° C. under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |